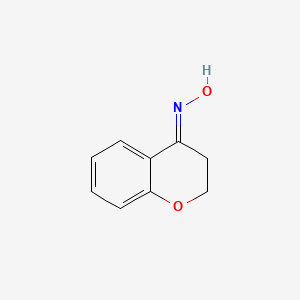

Chroman-4-one oxime

Description

A Privileged Structure in Drug Discovery

The chroman-4-one scaffold is widely regarded as a "privileged structure" in medicinal chemistry. acs.orgnih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of novel drugs. mdpi.com The inherent structural features of chroman-4-one allow for diverse chemical modifications, enabling the creation of a wide array of derivatives with varied pharmacological profiles. nih.govnih.gov This adaptability has led to the investigation of chroman-4-one derivatives for a range of therapeutic applications. nih.gov

Chroman-4-one as a Privileged Structure

A Key Intermediate and Building Block

Beyond its direct biological relevance, the chroman-4-one scaffold is a crucial intermediate in organic synthesis. nih.govresearchgate.net Its chemical reactivity allows it to serve as a starting material for the construction of more complex molecules. lookchem.com The structural diversity within the chroman-4-one family is extensive, encompassing various derivatives such as flavanones, isoflavanones, and spirochromanones, as well as compounds modified at the C-4 position, including oxime and hydrazone derivatives. nih.govresearchgate.net This versatility makes it an indispensable tool for chemists in the creation of novel compounds. nih.govchemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(2,3-dihydrochromen-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWLISSVPQGXNV-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC2=CC=CC=C2/C1=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Oxime Functional Group: a Versatile Chemical Tool

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone of modern organic chemistry. numberanalytics.com First synthesized in the 19th century, oximes have since become integral to the synthesis of a wide variety of organic compounds. numberanalytics.com

The significance of oximes lies in their ability to be readily prepared from carbonyl compounds and subsequently converted into other functional groups like amines and nitriles. nih.govtaylorandfrancis.com This reactivity makes them valuable intermediates in multi-step syntheses. numberanalytics.comnumberanalytics.com Furthermore, oximes and their derivatives have found applications in diverse fields, including the development of pharmaceuticals and materials science. numberanalytics.comnumberanalytics.com

Chroman 4 One Oxime: a Compound of Versatility

Classical Approaches for Oxime Formation

The conversion of a ketone to an oxime is a cornerstone reaction in organic chemistry. For chroman-4-one, this transformation is typically achieved through a direct condensation reaction with a hydroxylamine (B1172632) derivative.

The most direct method for preparing this compound is the reaction of the parent chroman-4-one with hydroxylamine. This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of the chroman-4-one, followed by the elimination of a water molecule to form the C=N double bond of the oxime.

The reaction is commonly carried out using hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine nucleophile. Studies on analogous heterocyclic ketones, such as substituted tetrahydropyran-4-ones, have shown that the choice of base and reaction temperature can be crucial for optimizing the yield. For instance, using sodium acetate (B1210297) (AcONa) as the base with gentle heating (below 80°C) has been found to be effective, providing the desired oxime in good yields. kaznu.kz The reaction of hydroxylamine with complex coumarin (B35378) derivatives, which also contain a chroman-4-one fragment, has been shown to selectively produce the oxime at the exocyclic oxygen atom of the chromanone moiety. bioorganica.com.ua However, the reaction conditions can sometimes lead to unexpected side products or rearrangements, particularly with highly functionalized substrates. orientjchem.org

Synthesis of Chroman-4-one Precursors

The availability of the chroman-4-one starting material is critical. Several robust methods have been developed for its synthesis, ranging from traditional cyclocondensations to advanced radical-mediated pathways.

A prevalent and effective strategy for constructing the chroman-4-one scaffold is a one-pot reaction sequence involving a base-promoted aldol (B89426) condensation followed by an intramolecular oxa-Michael ring closure. acs.org This method typically begins with the reaction between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde.

The reaction is facilitated by a base, such as N,N-diisopropylamine (DIPA), in a solvent like ethanol (B145695). acs.orgacs.org The use of microwave irradiation has been shown to accelerate the reaction, often reducing the time required to just one or two hours at temperatures between 160-170°C. acs.orgacs.org This approach is versatile, allowing for the synthesis of a wide array of 2-substituted chroman-4-ones in moderate to good yields. acs.org Furthermore, organocatalytic versions of this tandem reaction have been developed, offering a diastereoselective route to medicinally relevant 2,3-ring-substituted chromanones. nih.govnih.gov

Table 1: Synthesis of Chroman-4-one Derivatives via Aldol/Oxa-Michael Reaction

| 2'-Hydroxyacetophenone Derivative | Aldehyde | Base | Conditions | Yield | Reference |

| Various substituted | Various | DIPA | EtOH, MW, 170°C, 1 h | Moderate to Good | acs.org |

| Various substituted | Various | DIPA | EtOH, MW, 160-170°C, 1 h | 17-88% | acs.org |

| Diketo phenol | Cyclopentanecarbaldehyde | Pyrrolidine | N/A | N/A | nih.gov |

More recently, radical cascade cyclizations have emerged as a powerful, atom- and step-economical strategy for building functionalized chroman-4-one frameworks. researchgate.net This approach utilizes 2-(allyloxy)arylaldehydes as the starting material. The general mechanism involves the generation of a radical species which adds to the aldehyde, initiating a cascade that includes an intramolecular cyclization to form the chroman ring. mdpi.commdpi.com This strategy has been successfully employed to introduce diverse functional groups at the 3-position of the chroman-4-one core. researchgate.netmdpi.com

The development of metal-free conditions for these radical cyclizations represents a significant advancement towards more environmentally benign synthetic protocols. mdpi.comnih.gov In these methods, a chemical oxidant, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or potassium persulfate (K₂S₂O₈), is used to generate the initial radical from a suitable precursor. mdpi.commdpi.combeilstein-journals.org For example, carbamoyl (B1232498) radicals can be generated from oxamic acids and alkoxycarbonyl radicals from oxalates, which then trigger the cascade cyclization to produce amide- and ester-functionalized chroman-4-ones, respectively. mdpi.commdpi.com Similarly, phosphinoyl radicals generated from diphenylphosphine (B32561) oxides can be used to synthesize phosphonate-functionalized chroman-4-ones. beilstein-journals.org These reactions exhibit high functional group tolerance and broad substrate scope. mdpi.comnih.gov

Table 2: Metal-Free Radical Cascade Cyclization for Chroman-4-one Synthesis

| Radical Precursor | Oxidant | Radical Generated | Product | Reference |

| Oxamic Acids | (NH₄)₂S₂O₈ | Carbamoyl radical | Amide-containing chroman-4-ones | mdpi.comnih.gov |

| Oxalates | (NH₄)₂S₂O₈ | Alkoxycarbonyl radical | Ester-containing chroman-4-ones | mdpi.com |

| Diphenylphosphine Oxide | K₂S₂O₈ | Phosphinoyl radical | Phosphonate-functionalized chroman-4-ones | beilstein-journals.org |

Visible-light photocatalysis offers a mild and green alternative for initiating radical cascade cyclizations. researchgate.netfrontiersin.org These methods allow for the efficient generation of chroman-4-one derivatives under ambient conditions, often without the need for transition-metal catalysts or external photosensitizers. x-mol.net The transformation can be initiated by the visible light-mediated generation of radicals from various precursors. For instance, carbamoyl radicals have been produced from oxamic acids using benzoyl peroxide (BPO) as an initiator under visible light, leading to amide-substituted chroman-4-ones. x-mol.net Other protocols have utilized aroyl chlorides or α-bromo ketones as radical sources to synthesize 1,4-diketones and cyclic 1,5-dicarbonyl compounds containing the chroman-4-one skeleton. rsc.orgsci-hub.se

Table 3: Photocatalytic Radical Cascade Cyclization for Chroman-4-one Synthesis

| Radical Precursor | Initiator/Catalyst | Conditions | Product | Reference |

| Oxamic Acids | Benzoyl Peroxide (BPO) | Visible Light, Photosensitizer-free | Amide-substituted chroman-4-ones | x-mol.net |

| α-Bromo Ketones | N/A | Visible Light, Metal- and oxidant-free | Cyclic 1,5-dicarbonyl-containing chroman-4-ones | rsc.org |

| Aroyl Chlorides | Iridium photocatalyst | Blue LED irradiation | 1,4-Diketones containing chroman-4-one skeletons | sci-hub.se |

Metal-Free Conditions

Phosphorylation Reactions for Functionalized Chroman-4-ones

The introduction of phosphorus-containing groups into the chroman-4-one skeleton is a key strategy for creating functionalized derivatives. Various methods have been developed to synthesize these phosphinoyl- and phosphonate-functionalized compounds.

One effective, metal-free approach involves a radical phosphinoylation–cyclization cascade. beilstein-journals.org This method utilizes readily available 2-(allyloxy)benzaldehydes and diphenylphosphine oxides, with potassium persulfate (K₂S₂O₈) as an oxidant, to produce chroman-4-ones bearing a phosphine (B1218219) oxide moiety in moderate yields. beilstein-journals.org The reaction proceeds under environmentally benign conditions in a DMSO/H₂O solvent system. beilstein-journals.org

Another strategy is the visible-light-induced dual acylation of alkenes, which constructs 3-substituted chroman-4-ones through a radical tandem cyclization. acs.orgorganic-chemistry.orgencyclopedia.pub This process involves the carbon-carbon bond cleavage of oxime esters. acs.orgorganic-chemistry.org Silver-catalyzed methods have also been reported for creating phosphonate-functionalized chroman-4-ones via a phosphoryl radical-initiated cascade cyclization of 2-(allyloxy)arylaldehydes. beilstein-journals.orgrsc.orgresearchgate.net

A distinct two-step procedure has been developed for the synthesis of 3-diethoxyphosphorylchromen-4-ones. nih.gov This process begins with the acylation of diethyl methylphosphonate (B1257008) using ethyl salicylates in the presence of lithium diisopropylamide (LDA). The resulting phosphonates are then cyclized to form the target 3-diethoxyphosphorylchromen-4-ones, which can be used in further reactions like Horner-Wadsworth-Emmons olefination. nih.gov

Table 1: Selected Methods for Phosphorylated Chroman-4-ones

| Starting Materials | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| 2-(allyloxy)benzaldehydes, Diphenylphosphine oxides | K₂S₂O₈ | Phosphine oxide-functionalized chroman-4-ones | beilstein-journals.org |

| 2-(allyloxy)arylaldehydes, Dialkyl phosphites | Silver catalyst, K₂S₂O₈ | Phosphonate-functionalized chroman-4-ones | beilstein-journals.orgresearchgate.net |

| Ethyl salicylates, Diethyl methylphosphonate | LDA | 3-Diethoxyphosphorylchromen-4-ones | nih.gov |

Advanced Synthetic Strategies for this compound and Related Structures

Advanced synthetic strategies enable the creation of diverse structures based on the this compound core, including complex spiro compounds, fused heterocyclic systems, and various oxime ethers.

Conversion of Chroman-4-ones to Oxime Derivatives

The direct conversion of a chroman-4-one to its corresponding oxime is a fundamental transformation. nih.govresearchgate.net The standard method involves the reaction of the ketone with hydroxylamine hydrochloride. ajol.info

A typical procedure for synthesizing (E)-2-phenylthis compound (a flavanone (B1672756) oxime) involves reacting the parent flavanone with hydroxylamine hydrochloride in a mixture of THF, methanol, and water, using sodium acetate as a base. tandfonline.com The reaction mixture is heated under reflux, and upon completion, the product is isolated by extraction. tandfonline.com This method has been reported to produce the (E)-oxime in good yield. tandfonline.com The use of ultrasound irradiation has been noted as a technique to accelerate the formation of oximes from carbonyl compounds under milder conditions. ajol.info

Table 2: Synthesis of (E)-2-Phenylthis compound

| Reactant | Reagents | Solvent | Conditions | Yield | Reference |

|---|

Synthesis of Spiropyranocoumarin Oxime Derivatives

A specialized synthetic approach allows for the creation of spiropyranocoumarin oxime derivatives. bioorganica.com.ua The synthesis begins with the construction of the spiropyranocoumarin core through a Kabbe condensation of o-hydroxyacetyl coumarins with various ketones. bioorganica.com.ua

The resulting (spiro)pyranocoumarins, which contain a chroman-4-one fragment, are then reacted with hydroxylamine hydrochloride. bioorganica.com.uaresearchgate.net This oximation reaction occurs selectively at the exocyclic oxygen atom of the chroman-4-one moiety to yield the desired oxime derivatives. bioorganica.com.ua Optimization of the reaction conditions has been shown to improve product yields and shorten reaction times. bioorganica.com.ua

Formation of Chroman-4-one Tetrahydropyrimidine (B8763341) Derivatives via Multi-Component Reactions

Multi-component reactions (MCRs) provide an efficient pathway to complex molecular architectures. Novel tricyclic N-benzylated chroman-4-one tetrahydropyrimidine derivatives have been synthesized using an L-proline catalyzed MCR. researchgate.netgu.segu.se

This reaction involves combining a 2-substituted chroman-4-one derivative with N-methylenebenzylamine in the presence of a catalytic amount of proline. researchgate.netgu.se The reaction proceeds under mild conditions to afford the fused tetrahydropyrimidine products. researchgate.netkb.se The complex tricyclic structure of these compounds has been confirmed through detailed NMR spectroscopy and X-ray crystallography. researchgate.netgu.se

Strategies for Oxime Ethers

Oxime ethers of chroman-4-one are synthesized from the parent oxime. A common strategy involves the alkylation of the oxime's hydroxyl group. For instance, (E)-2-phenylchroman-4-one O-prop-2-yn-1-yl oxime is prepared by reacting (E)-2-phenylthis compound with propargyl bromide in the presence of a base like potassium carbonate. tandfonline.com

This propargylated oxime ether serves as a versatile intermediate. It can undergo further transformations, such as a copper(I)-catalyzed 1,3-dipolar cycloaddition (Click reaction) with various azides to produce a library of novel flavanone-triazole hybrid molecules. tandfonline.com Similarly, other oxime ethers can be prepared by reacting the this compound with different alkoxyamine hydrochlorides. mdpi.com

Table 3: Synthesis of (E)-2-Phenylchroman-4-one O-prop-2-yn-1-yl Oxime

| Reactant | Reagents | Solvent | Conditions | Yield | Reference |

|---|

Synthesis of Thiochromanone Oxime Derivatives

Replacing the oxygen atom in the chroman ring with sulfur gives thiochromanones, which are also important precursors for oxime derivatives. A series of novel thiochromanone derivatives containing oxime or oxime ether moieties have been designed and synthesized, often as part of medicinal chemistry programs to discover new bioactive agents. mdpi.combohrium.comsciencegate.app

The synthesis typically involves the reaction of a parent thiochromanone with hydroxylamine or its derivatives, analogous to the synthesis of chromanone oximes. mdpi.combohrium.com The introduction of an oxime or oxime ether group at the 4-position of the thiochromanone core is a key step in creating these libraries of compounds for biological screening. mdpi.commdpi.com

Rearrangement Reactions of Chroman-4-one Oximes

Rearrangement reactions of chroman-4-one oximes provide efficient pathways to nitrogen-containing heterocyclic systems, such as benzooxazepinones, and to α-amino ketones. researchgate.net The course of the reaction is highly dependent on the reaction conditions and the nature of the reagents employed.

Beckmann Rearrangement Pathways

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. numberanalytics.combdu.ac.in In the case of chroman-4-one oximes, this rearrangement is a key method for expanding the six-membered heterocyclic ring into a seven-membered lactam, specifically a benzooxazepinone. researchgate.net The general mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group (now water) to the electron-deficient nitrogen atom. masterorganicchemistry.comorganic-chemistry.org This migration results in the formation of a nitrilium ion, which is subsequently hydrolyzed to yield the amide or lactam. numberanalytics.com

Formation of Benzooxazepinone Systems

The Beckmann rearrangement of chroman-4-one oximes is a significant route for the synthesis of benzooxazepinone systems. researchgate.net Depending on which group migrates—the aryl part of the chroman skeleton or the alkyl part (the C3-methylene group)—two different isomeric lactams can be formed. These are the 3,4-dihydrobenzo[f] researchgate.netbdu.ac.inoxazepin-5(2H)-one and the 2,3-dihydrobenzo[b] researchgate.netbdu.ac.inoxazepin-4(5H)-one. researchgate.net The specific product obtained is dictated by the stereochemistry of the oxime and the reaction conditions, which influence the migratory aptitude of the adjacent groups. researchgate.netalchemyst.co.uk

Alkyl Migration Products vs. Aryl Migration Products

In the Beckmann rearrangement of unsubstituted or 2,2-dimethyl-substituted chroman-4-one oximes, there is a notable preference for the migration of the alkyl group (the C3-carbon) over the aryl group (the C4a-aromatic carbon). researchgate.net Studies using reagents such as polyphosphoric acid (PPA) or thionyl chloride (SOCl₂) have shown that the primary product is the lactam resulting from alkyl migration, namely 3,4-dihydrobenzo[f] researchgate.netbdu.ac.inoxazepin-5(2H)-one. researchgate.net The corresponding aryl migration product, 2,3-dihydrobenzo[b] researchgate.netbdu.ac.inoxazepin-4(5H)-one, is typically formed in only trace amounts under these conditions. researchgate.net The stereospecificity of the Beckmann rearrangement dictates that the group anti to the hydroxyl group on the oxime is the one that migrates. testbook.com The observed product distribution suggests that the (E)-oxime, which would lead to alkyl migration, is either the thermodynamically more stable isomer or is formed preferentially.

| Starting Material | Reagent | Product (Alkyl Migration) | Yield | Product (Aryl Migration) | Yield |

| This compound | PPA or SOCl₂ | 3,4-Dihydrobenzo[f] researchgate.netbdu.ac.inoxazepin-5(2H)-one | 31-56% | 2,3-Dihydrobenzo[b] researchgate.netbdu.ac.inoxazepin-4(5H)-one | Trace |

| 2,2-Dimethylchroman-4-one (B181875) oxime | PPA or SOCl₂ | 2,2-Dimethyl-3,4-dihydrobenzo[f] researchgate.netbdu.ac.inoxazepin-5(2H)-one | 31-56% | Not specified | Trace |

| 2,2,5-Trimethylthis compound | Not specified | 2,2,5-Trimethyl-3,4-dihydrobenzo[f] researchgate.netbdu.ac.inoxazepin-5(2H)-one | 29-31% | Not specified | Not specified |

This table summarizes the outcomes of the Beckmann rearrangement on various this compound derivatives, highlighting the preference for alkyl migration. Data sourced from researchgate.net.

Neber Rearrangement for Amino Ketone Formation

The Neber rearrangement provides a distinct synthetic route from chroman-4-one oximes to α-amino ketones. researchgate.netwikipedia.org This reaction typically involves the treatment of an O-sulfonyl derivative of the ketoxime, such as an O-tosyl oxime, with a base. wikipedia.orgmdpi.com The mechanism proceeds through the formation of a carbanion at the α-carbon, which then displaces the sulfonate group to form a transient 2H-azirine intermediate. mdpi.comnumberanalytics.com Subsequent hydrolysis of this azirine ring opens it to afford the final α-amino ketone product. wikipedia.org

For example, the Neber rearrangement of the O-tosyl oxime of 2-phenylchroman-4-one has been shown to successfully yield the corresponding trans-α-amino ketone, 3-amino-2-phenylchroman-4-one. researchgate.net This transformation is valuable for introducing an amino group adjacent to the carbonyl function, creating a synthetically useful building block. mdpi.comresearchgate.net

Radical Reactions Involving this compound Intermediates

More recently, this compound derivatives, particularly acyl oxime esters, have been explored as precursors in radical chemistry. These reactions leverage the relatively weak N–O bond to generate reactive radical intermediates under mild conditions, often initiated by visible light photoredox catalysis. nih.govresearchgate.net

N-O Bond Activation and Cleavage in Acyl Oxime Esters

Acyl oxime esters are versatile radical precursors that can undergo selective N–O bond activation and cleavage. nih.gov While not starting from this compound itself, a notable strategy involves the synthesis of chroman-4-one derivatives using radical reactions where an acyl oxime ester serves as the source of an acyl radical. nih.govencyclopedia.pub

In a representative transformation, an acyl radical is generated from an acyl oxime ester via a single-electron transfer (SET) process, often catalyzed by a photocatalyst like fac-Ir(ppy)₃ under visible light. encyclopedia.pub This acyl radical can then participate in a cascade reaction. For instance, the acyl radical adds to the carbon-carbon double bond of a 2-(allyloxy)arylaldehyde. nih.govencyclopedia.pub This is followed by an intramolecular cyclization onto the aldehyde group and a subsequent hydrogen atom transfer (HAT) to produce a stable radical intermediate. mdpi.com Final oxidation and deprotonation steps yield the 3-acyl-substituted chroman-4-one derivative. nih.govencyclopedia.pub This method demonstrates the utility of N-O bond cleavage in oxime derivatives for complex molecule synthesis, including the construction of the chroman-4-one scaffold itself. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product | Yield |

| Acyl oxime ester | 2-(Allyloxy)benzaldehyde | fac-Ir(ppy)₃ / Light | 3-Acyl-chroman-4-one | Up to 95% |

This table presents a generalized example of a radical cascade reaction to synthesize functionalized chroman-4-ones using acyl oxime esters as radical precursors. Data sourced from nih.gov.

Acyl Radical Generation and Addition Reactions

The generation of acyl radicals from oxime esters, including derivatives of chroman-4-one, has become a significant strategy in synthetic chemistry. These radicals can participate in addition reactions, particularly with alkenes, to form new carbon-carbon bonds.

A notable application involves the visible-light-induced dual acylation of alkenes, which leads to the construction of 3-substituted chroman-4-ones. organic-chemistry.org This method utilizes a radical tandem cyclization reaction initiated by the carbon-carbon bond cleavage of oxime esters. organic-chemistry.org In a process developed by Liu and Huang's group, acyl oxime esters are reduced by a photocatalyst like fac-Ir(ppy)₃ under light and thermal conditions to generate an acyl radical. encyclopedia.pubnih.gov This radical then adds to the carbon-carbon double bond of a substrate such as 2-allyloxy benzaldehyde. encyclopedia.pubnih.gov This addition is the first step in a cascade that ultimately yields 3-acyl-substituted chroman-4-one derivatives. encyclopedia.pubnih.gov

The general mechanism for this type of reaction involves a single electron transfer (SET) process. The excited state of a photocatalyst reduces the acyl oxime ester, leading to the cleavage of the N-O bond and subsequently a C-C bond to release an acyl radical. encyclopedia.pubnih.gov This acyl radical then adds to an alkene, generating a new radical intermediate that can undergo further transformations. encyclopedia.pub

| Reactants | Catalyst/Conditions | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Acyl Oxime Ester, 2-Allyloxy benzaldehyde | fac-Ir(ppy)₃, Blue Light, Heat | Acyl Radical | 3-Acyl-substituted chroman-4-one | encyclopedia.pubnih.gov |

| Acyl Oxime Ester, Styrene | fac-Ir(ppy)₃, Blue Light | Acyl Radical | Acylated Cyclobutanones | encyclopedia.pub |

| Acyl Oxime Ester, Acrylamides | fac-Ir(ppy)₃, Blue Light | Acyl Radical | Acylated Oxindoles | encyclopedia.pub |

Cyclization and Functionalization Reactions

Cascade radical cyclization reactions are a powerful tool for constructing the chroman-4-one scaffold. researchgate.netrsc.org These reactions often start with a radical addition to an alkene, followed by an intramolecular cyclization.

In the synthesis of 3-substituted chroman-4-ones, the process continues from the initial acyl radical addition to a 2-allyloxy benzaldehyde. encyclopedia.pubnih.gov The resulting radical intermediate undergoes an intramolecular cyclization, followed by a 1,2-hydrogen atom transfer (HAT) to create an alcohol radical intermediate. encyclopedia.pubnih.gov A final single electron transfer (SET) oxidation and deprotonation yield the target chroman-4-one product. encyclopedia.pubnih.govmdpi.com This tandem radical addition/cyclization of alkenyl aldehydes is a versatile strategy for synthesizing various 3-substituted chroman-4-ones under mild conditions. researchgate.net

This methodology is not limited to acyl radicals. A variety of radicals, including phosphoryl, trifluoromethyl, and sulfonyl radicals, can initiate the cascade cyclization of 2-(allyloxy)arylaldehydes to build functionalized chroman-4-ones. researchgate.netoaepublish.com For instance, a silver-catalyzed reaction can be used to generate an acyl radical in situ, which then adds to the alkene, followed by cyclization and coupling with a phosphonate (B1237965) or azide (B81097) radical to create phosphonate or azide functionalized chroman-4-ones. rsc.orgoaepublish.com

| Initiating Radical | Substrate | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Acyl Radical | 2-(Allyloxy)arylaldehyde | Visible Light, Photocatalyst | 3-Acyl Chroman-4-one | encyclopedia.pubresearchgate.netmdpi.com |

| Phosphoryl Radical | 2-(Allyoxy)arylaldehyde | AgNO₃, K₂S₂O₈ | 3-Phosphonate Chroman-4-one | rsc.orgoaepublish.com |

| Azide Radical | 2-(Allyoxy)arylaldehyde | AgNO₃, K₂S₂O₈, TMSN₃ | 3-Azido Chroman-4-one | rsc.org |

| Carbamoyl Radical | 2-(Allyloxy)arylaldehyde | Metal-free, from Oxamic Acids | Carbamoylated Chroman-4-one | researchgate.net |

Catalytic Hydrogenation and Reduction Strategies

The reduction of the chroman-4-one framework and its oxime derivative can lead to various useful products, such as chromanols and hydroxylamines. Catalytic hydrogenation is a primary method for these transformations. masterorganicchemistry.comencyclopedia.pub

The reduction of the C=N bond of an oxime without cleaving the N-O bond is a significant challenge. incatt.nl However, strategies have been developed for the asymmetric hydrogenation of oximes to produce chiral hydroxylamines, which are valuable in pharmaceuticals. incatt.nlorgsyn.org Nickel-based catalysts have shown high efficiency in the asymmetric hydrogenation of oximes to yield chiral hydroxylamines. orgsyn.org While platinum catalysts (Pt-C, PtO₂) are often used for reducing ketones to alcohols via catalytic hydrogenation, this method can also be applied to the carbonyl group of the chroman-4-one scaffold. masterorganicchemistry.com The reduction of 3-azahetarylchromon-4-ones to the corresponding 3-azahetarylchromanols has been reported. univ.kiev.ua

Alternatively, the Clemmensen reduction (using zinc amalgam, Zn-Hg, in acidic conditions) and the Wolff-Kishner reduction (using hydrazine, H₂NNH₂, under basic conditions) are classic methods to reduce a carbonyl group completely to a methylene (B1212753) (CH₂) group. masterorganicchemistry.com The choice between these methods depends on the presence of other functional groups in the molecule that might be sensitive to acid or base. masterorganicchemistry.com Another approach involves converting the carbonyl to a thioacetal, which is then reduced with Raney Nickel. masterorganicchemistry.com

Other Chemical Modifications and Recyclization Pathways

Chroman-4-one oximes can undergo several other important transformations, including rearrangement and recyclization reactions, which expand their synthetic utility. researchgate.net

One significant transformation is the Beckmann rearrangement. The treatment of chroman-4-one oximes with reagents like polyphosphoric acid (PPA) or thionyl chloride (SOCl₂) can lead to the formation of seven-membered lactams. researchgate.net Specifically, this rearrangement primarily yields 3,4-dihydrobenzo[f] researchgate.netresearchgate.netoxazepin-5(2H)-one through alkyl migration, with only trace amounts of the aryl migration product. researchgate.net

The Neber rearrangement of O-tosylated chroman-4-one oximes provides a route to trans-α-amino ketones. researchgate.net Furthermore, investigations into the chemical transformations of related 3-azahetarylchroman-4-ones have shown they can form oxime ethers and undergo recyclization to produce 3-aryl-4-hetarylpyrazolines. univ.kiev.uaresearchgate.net The reaction of the related 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride can lead to unexpected products through recyclization, such as 4H-chromeno[3,4-d]isoxazol-4-one. orientjchem.org

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of Chroman-4-one Oxime and Derivatives

Spectroscopic analysis is fundamental to the characterization of chroman-4-one oximes. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to confirm the molecular structure, identify functional groups, and study conformational isomers. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of chroman-4-one oximes in solution. researchgate.net One-dimensional (1H and 13C) and two-dimensional (2D) NMR experiments provide comprehensive information regarding the connectivity, chemical environment, and spatial arrangement of atoms within the molecule. researchgate.net

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the primary methods for the structural assignment of chroman-4-one oximes and their derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants (J) offer a wealth of information about the molecular framework. mdpi.comacs.orgnih.gov

In ¹H NMR spectra of chroman-4-one derivatives, the protons of the heterocyclic ring typically appear in distinct regions. For instance, the methylene (B1212753) protons at the C-3 position are often observed as a multiplet, while the protons at the C-2 position show characteristic signals depending on the substitution pattern. mdpi.com The formation of the oxime is confirmed by the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of a new signal for the C=NOH carbon, typically in the range of 145-160 ppm. dergipark.org.tr The proton of the oxime hydroxyl group (-NOH) usually appears as a broad singlet in the ¹H NMR spectrum. brieflands.com

The assignment of ¹H and ¹³C NMR signals is often confirmed through a combination of spectroscopic data and computational calculations. mdpi.com For example, in naringenin-based oxime derivatives, the successful synthesis and structural confirmation relied heavily on detailed ¹H and ¹³C NMR data. dergipark.org.tr

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives Data sourced from studies on naringenin-based oximes. dergipark.org.tr

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| (S)-5,7-dihydroxy-2-(4-hydroxyphenyl)this compound derivative (5a) | 11.35 (s, 1H, OH), 9.55 (d, 1H, OH), 7.27 (d, 2H, Ar-H), 6.77 (dd, 2H, Ar-H), 6.08 (d, 2H, Ar-H), 5.02 (d, 1H, H-2), 3.27 (m, 5H), 2.81 (dd, 2H, H-3) | 160.6, 159.4, 158.3, 157.8, 146.5 (C=N), 130.1, 128.4, 115.4, 106.1, 95.7, 94.1, 76.5 (C-2), 29.7 (C-3) |

| (S)-5,7-dihydroxy-2-(4-hydroxyphenyl)this compound derivative (5b) | 11.31 (s, 1H, OH), 9.5 (s, 1H, OH), 7.2 (d, 2H, Ar-H), 6.7 (d, 2H, Ar-H), 5.99 (d, 2H, Ar-H), 4.99 (dd, 1H, H-2), 3.3 (dd, 1H, H-3ax), 2.73 (dd, 1H, H-3eq) | 161.2, 159.4, 158.3, 157.9, 153.4 (C=N), 130.1, 128.5, 115.6, 98.8, 96.1, 94.8, 76.4 (C-2), 29.4 (C-3) |

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, advanced 2D-NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. umn.eduoxinst.com It is invaluable for tracing the proton networks within the this compound structure, for example, confirming the coupling between protons at the C-2 and C-3 positions of the heterocyclic ring.

ADEQUATE (Adequate Double Quantum Transfer Experiment): While less common, 2D-ADEQUATE is a powerful experiment that reveals direct carbon-carbon bonds, providing a definitive map of the carbon skeleton. huji.ac.il More routinely, heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used. HSQC correlates directly bonded C-H pairs, while HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule. researchgate.nethuji.ac.il

These techniques have been instrumental in the structural elucidation of complex chroman-4-one analogues, including spiro-derivatives and homoisoflavanones. mdpi.comresearchgate.net

The three-dimensional structure and preferred conformation of chroman-4-one oximes in solution can be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy). researchgate.netlibretexts.org This technique detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. huji.ac.iluchicago.edu

NOESY is particularly useful for:

Determining Stereochemistry: It can distinguish between different stereoisomers by revealing which substituents are on the same side of a ring or a double bond. libretexts.org

Elucidating Conformation: For flexible molecules, NOESY can help determine the preferred conformation of the heterocyclic ring (e.g., half-chair). researchgate.net

Assigning (E/Z) Isomers: The configuration of the oxime double bond (C=N) can be assigned by observing NOE correlations between the oxime -OH proton and nearby protons on the chroman ring. For instance, an NOE between the oxime proton and the H-5 proton would suggest a specific geometric isomer. nih.gov

Conformational analysis of chroman-4-one derivatives using NOE-based NMR has been successfully applied to determine the solution-state geometry of complex tricyclic systems. researchgate.net

The electronic nature of substituents on the chroman-4-one skeleton significantly influences the ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov Attaching electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃, -NMe₂) to the aromatic ring alters the electron density distribution throughout the molecule, which in turn shields or deshields the surrounding nuclei. mdpi.comresearchgate.net

Studies on substituted 2,2-dimethylchroman-4-ones have shown:

A "normal" substituent effect on the C-4 carbonyl carbon, where its chemical shift moves downfield (deshielded) as the substituent changes from electron-releasing to electron-withdrawing. mdpi.com

A good correlation between the chemical shifts of carbons para to the substituent and Hammett substituent constants. mdpi.comnih.gov

The substituent effects are most pronounced on the aromatic ring and are not strongly transmitted to the C-2 and C-3 positions of the heterocyclic ring. mdpi.comproquest.com For example, the chemical shifts of the methylene group at C-3 and the methyl groups at C-2 show little change with different aromatic substituents. mdpi.com

Table 2: Effect of Substituents on ¹³C NMR Chemical Shift of C-4 in 2,2-Dimethylchroman-4-one (B181875) Derivatives Data adapted from Iguchi et al. mdpi.com

| Substituent at C-6 | C-4 Chemical Shift (δ, ppm) | Electronic Effect |

| -NMe₂ | 190.9 | Electron-Donating |

| -Cl | 195.0 | Electron-Withdrawing |

| -NO₂ | 201.3 | Strongly Electron-Withdrawing |

NOESY-based NMR for Conformational Studies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting the vibrational frequencies of its bonds. studymind.co.uklibretexts.org For chroman-4-one oximes, IR spectra provide clear evidence for the successful conversion of the ketone to the oxime. sci-hub.se

The key characteristic absorption bands in the IR spectrum of a this compound include:

O-H Stretch: A broad absorption band for the hydroxyl group of the oxime, typically appearing in the region of 3200-3750 cm⁻¹. brieflands.com

C=N Stretch: A medium to strong absorption band corresponding to the carbon-nitrogen double bond of the oxime functional group, usually found around 1610-1700 cm⁻¹. dergipark.org.trbrieflands.com

C=C Stretch: Absorptions for the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. dergipark.org.tr

C-O Stretch: The ether linkage (C-O-C) within the chroman ring gives rise to a strong absorption, often near 1000-1200 cm⁻¹. dergipark.org.trbrieflands.com

The presence of these bands, coupled with the disappearance of the strong carbonyl (C=O) stretch of the starting chroman-4-one (which typically appears around 1680 cm⁻¹), confirms the formation of the oxime derivative. oup.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |

| Oxime Hydroxyl | O-H | 3229 - 3735 (often broad) | dergipark.org.trbrieflands.com |

| Oxime | C=N | 1614 - 1699 | dergipark.org.trbrieflands.com |

| Aromatic Ring | C=C | 1455 - 1577 | dergipark.org.tr |

| Oxime | N-O | ~1405 | brieflands.com |

| Aryl Ether | C-O | 1017 - 1202 | dergipark.org.trbrieflands.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structural features of this compound through fragmentation analysis. The molecular weight of this compound is 163.18 g/mol . chemimpex.com In its protonated form, [M+H]⁺, the mass-to-charge ratio (m/z) is 164.07060. uni.lu

Selective mass spectrometric detection can measure the molecular mass, isotopic pattern, and fragmentation pattern of analytes, which typically provides sufficient information to confirm the identity of small molecules. lcms.cz For derivatives of this compound, such as (E)-7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde O-propyl oxime, high-resolution mass spectrometry (HR-MS) provides precise mass measurements, for example, a calculated m/z of 316.0718 for [M+H]⁺, with a found value of 316.0689. mdpi.com This level of accuracy is critical for confirming the elemental composition of the molecule.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 164.07060 | 129.5 |

| [M+Na]⁺ | 186.05254 | 136.8 |

| [M-H]⁻ | 162.05604 | 134.6 |

| [M+NH₄]⁺ | 181.09714 | 149.7 |

| [M+K]⁺ | 202.02648 | 135.9 |

| [M+H-H₂O]⁺ | 146.06058 | 123.5 |

| [M+HCOO]⁻ | 208.06152 | 151.9 |

| [M+CH₃COO]⁻ | 222.07717 | 177.9 |

| [M+Na-2H]⁻ | 184.03799 | 139.7 |

| [M]⁺ | 163.06277 | 127.7 |

| [M]⁻ | 163.06387 | 127.7 |

This table presents predicted collision cross section (CCS) values for various adducts of this compound, calculated using CCSbase. These values are useful in ion mobility-mass spectrometry studies.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, which is useful for qualitative analysis and for understanding the chromophoric system of this compound. ijnrd.org The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). upi.edu

For derivatives of chroman-4-one, the UV-Vis spectra can reveal important structural information. For example, a study on 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime showed experimental absorption bands at 280, 350, and 430 nm, which were in good agreement with theoretical calculations. malayajournal.org These absorptions are typically due to π-π* and n-π* electronic transitions within the molecule's chromophores. upi.edumalayajournal.org In another example, the UV-Vis spectra of a specific oxime-containing compound in a DMSO/water mixture showed distinct absorption peaks that could be used for analytical purposes. researchgate.net

While specific λmax and molar absorptivity values for the parent this compound are not detailed in the provided search results, the general principles of UV-Vis spectroscopy suggest that the aromatic ring and the C=N-OH chromophore would give rise to characteristic absorption bands. upi.edu The analysis of these bands helps in confirming the presence of the chroman-one oxime structure. ijnrd.org

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids, providing precise information on bond lengths, bond angles, and stereochemistry. mkuniversity.ac.in

Single Crystal X-ray Analysis for Stereochemistry Determination

Single crystal X-ray analysis is the gold standard for determining the absolute and relative stereochemistry of chiral molecules and the geometric isomerism (E/Z configuration) of moieties like oximes. soton.ac.uk For oximes, this technique can definitively establish the configuration of the C=N double bond. nih.gov

In the context of chroman-4-one derivatives, single crystal X-ray diffraction has been used to unequivocally elucidate their skeletal structure and stereochemistry. mdpi.comresearchgate.netacs.org For example, in a study of novel spiropyrrolidines bearing a chroman-4-one moiety, X-ray diffraction studies were crucial in corroborating the stereochemistry of the synthesized compounds. mdpi.com Similarly, for a series of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety, the single-crystal structures of several compounds were confirmed using X-ray diffraction. mdpi.com

The determination of the E- or Z-isomer of an oxime is a critical aspect that can be resolved by single crystal X-ray analysis. nih.gov Research on other complex oximes has shown that the configuration can be unambiguously determined from the crystal structure, revealing, for instance, an E-isomer stabilized by intermolecular hydrogen bonds. nih.gov This highlights the power of single crystal X-ray diffraction in providing definitive stereochemical assignments for this compound and its derivatives.

Elucidation of Crystal Packing and Intermolecular Interactions

Beyond defining the structure of a single molecule, X-ray diffraction data allows for a detailed analysis of how molecules are arranged in the crystal lattice (crystal packing) and the nature of the intermolecular interactions that stabilize the crystal structure. mdpi.com These interactions, which include hydrogen bonds and π-π stacking, are crucial for understanding the solid-state properties of the compound. mdpi.com

For oximes, the hydroxyl (-OH) group and the nitrogen atom of the C=N bond can act as hydrogen-bond donors and acceptors, respectively, leading to the formation of dimers or extended chains (catemers) in the solid state. scispace.com The analysis of crystal structures of various oximes reveals common hydrogen-bonding motifs like –O-H···N and –O-H···O interactions. scispace.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary computational method for studying chroman-4-one systems due to its favorable balance of accuracy and computational cost. spindynamics.org DFT calculations are used to model various molecular properties by approximating the electron density of a many-body system.

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. repositorioinstitucional.mx This process involves finding the stationary point on the potential energy surface where all intramolecular forces are effectively zero. biointerfaceresearch.com For chroman-4-one derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) are employed to compute optimized structures in the ground state, both in the gas phase and in solution. materialsciencejournal.org

Conformational analysis, the study of different spatial arrangements of a molecule resulting from bond rotations, is crucial for understanding its properties and reactivity. numberanalytics.com Computational methods can predict the relative energies of various conformers, identifying the most stable, low-energy structures. mdpi.com For instance, in complex structures derived from chroman-4-one, DFT calculations can distinguish between numerous potential conformers, often revealing that the most stable forms are stabilized by intramolecular interactions like hydrogen bonds. mdpi.com The accuracy of these computationally refined structures is often validated by comparing calculated geometric parameters (bond lengths and angles) with experimental data from techniques like X-ray crystallography. spindynamics.orgrepositorioinstitucional.mx

Table 1: Representative Calculated vs. Experimental Bond Lengths for a Chalcone Derivative Related to the Chroman-4-one Family Data derived from studies on similar molecular frameworks.

| Bond | Calculated Bond Length (Å) (DFT/B3LYP/6-311G(d,p)) |

|---|---|

| C=O | 1.2441 |

| C=C | 1.3453 |

| C-Cl | 1.7549 |

This table is illustrative, based on data for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a structurally related chalcone. The data highlights the precision of DFT in predicting molecular geometries. materialsciencejournal.org

Computational modeling is a powerful tool for understanding and predicting the stereochemistry of chemical reactions. In the synthesis of complex molecules derived from chroman-4-one, such as spiropyrrolidines, DFT calculations have been successfully used to rationalize the high regio- and diastereoselectivity observed experimentally. mdpi.com

By modeling the transition states of possible reaction pathways, researchers can determine the activation energies associated with the formation of different stereoisomers. mdpi.com The pathway with the lowest activation energy corresponds to the most favorable and, therefore, the major product. This approach provides a theoretical justification for why a specific isomer is preferentially formed. For example, in 1,3-dipolar cycloaddition reactions involving chroman-4-one derivatives, DFT calculations, incorporating solvent effects through models like the Polarizable Continuum Model (PCM), have elucidated the preferred stereochemical outcome. mdpi.com Similarly, conformational analysis and computational calculations have been used to explain the stereochemical outcomes of reactions involving cyclic ketones by evaluating the stability of chair or boat-like transition states. core.ac.uk

DFT calculations can accurately predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used within the DFT framework for this purpose. researchgate.net

Studies on substituted 2,2-dimethylchroman-4-one (B181875) derivatives have shown that DFT-predicted ¹H and ¹³C chemical shifts correspond closely with experimentally measured values. mdpi.comresearchgate.net While the correlation is particularly strong for the aromatic portion of the molecule, it can be less precise for the heterocyclic ring. mdpi.comresearchgate.net These computational predictions are invaluable for assigning complex NMR spectra, confirming molecular structures, and distinguishing between isomers. researchgate.net Linear regression analysis is often used to compare the theoretical and experimental data, where a high correlation coefficient indicates the accuracy of the computational model. mdpi.com

Table 2: Correlation between DFT Calculated and Experimental ¹H NMR Chemical Shifts for Substituted 2,2-Dimethylchroman-4-one Derivatives This table demonstrates the strong predictive power of DFT for spectroscopic analysis.

| Parameter | Value |

|---|---|

| Correlation Coefficient (R²) | > 0.98 |

| Analysis Method | Linear correlation between DFT calculated (GIAO) and experimental ¹H NMR chemical shifts. |

Data derived from a study on a series of chroman-4-one derivatives, highlighting the accuracy of the theoretical approach for the aromatic hydrogen atoms. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of computational chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and optical properties. biointerfaceresearch.com

DFT calculations are used to compute the energies and visualize the spatial distribution of the HOMO and LUMO. researchgate.net For chroman-4-one derivatives, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. mdpi.com This analysis helps in understanding the electronic transitions and charge transfer characteristics within the molecule. mdpi.comresearchgate.net The distribution of these orbitals provides insight into which parts of the molecule are most likely to participate in electron donation or acceptance during a chemical reaction.

Table 3: Representative Frontier Molecular Orbital Energies for Spiropyrrolidines Derived from Chroman-4-one This data is illustrative of how FMO analysis is applied to complex derivatives.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Spiropyrrolidine-chromanone 9a | -6.913 | -1.543 | 5.370 |

| Spiropyrrolidine-chromanone 9b | -6.938 | -1.611 | 5.327 |

| Spiropyrrolidine-chromanone 9c | -7.031 | -1.782 | 5.249 |

Calculations performed at the ωB97xd/6–31g(d,p) level of theory. A smaller energy gap generally correlates with higher reactivity. Data extracted from a study on spiropyrrolidines tethered with chroman-4-one scaffolds. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Mechanistic Studies through Computational Modeling

Beyond static properties, computational modeling provides dynamic insights into chemical reaction mechanisms. By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, researchers can gain a detailed understanding of how a transformation occurs. mdpi.commit.edu

For reactions involving the chroman-4-one scaffold, DFT calculations have been employed to investigate proposed mechanisms. For example, in the multicomponent synthesis of spiropyrrolidines, computational studies helped to confirm the proposed reaction pathway, which involves the condensation of reactants, the formation of an azomethine ylide, and a subsequent regio- and stereoselective 1,3-dipolar cycloaddition. mdpi.com These models can identify key intermediates and the highest energy barriers (rate-determining steps), offering a comprehensive picture that guides synthetic efforts and helps in optimizing reaction conditions. beilstein-journals.org

Mechanistic Insights into Biological Interactions (Non-Clinical)

Computational methods, particularly molecular docking and homology modeling, are essential for investigating how molecules like chroman-4-one derivatives interact with biological targets such as enzymes, which is a critical aspect of drug discovery. acs.orgnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, helping to elucidate the binding mode. acs.org In studies of chroman-4-one-based inhibitors of the enzyme Sirtuin 2 (SIRT2), a homology model of the enzyme was constructed, as a crystal structure was unavailable. Docking studies with this model revealed that the chroman-4-one scaffold fits into a well-defined hydrophobic pocket. acs.org The calculations also identified key interactions, such as hydrogen bonds between the inhibitor and specific residues or water molecules within the active site, which are crucial for binding affinity. acs.org These non-clinical computational insights are fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. acs.orgresearchgate.net

Molecular Docking Studies for Enzyme Interaction Mechanisms

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). dergipark.org.tr This method provides critical insights into the intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, thereby elucidating potential mechanisms of enzyme inhibition. dergipark.org.trmdpi.com While specific molecular docking studies focusing exclusively on the parent Chroman-4-one oxime are not extensively detailed in the literature, a substantial body of research exists for its derivatives. These studies, targeting a range of enzymes, shed light on how the chroman-4-one scaffold and the attached oxime moiety contribute to binding and potential inhibitory activity. nih.govresearchgate.net

Research into derivatives of the chroman-4-one core has demonstrated its potential as a privileged scaffold for enzyme inhibition. nih.govresearchgate.net For instance, docking studies on chroman-4-one derivatives have revealed key interactions within the active sites of various enzymes. In studies targeting Sirtuin 2 (SIRT2), a class III lysine (B10760008) deacetylase, the chroman-4-one scaffold was identified as a potent and selective inhibitor. helsinki.fiacs.org Molecular modeling suggested that the pyridine (B92270) nitrogen of one derivative forms a hydrogen bond with the amino acid residue Gln142 within the enzyme's binding pocket. acs.org

Further investigations into amino-7,8-dihydro-4H-chromenone derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease, have provided additional mechanistic insights. nih.gov Docking analysis of the most potent BChE inhibitor from the series showed that the chromene-one moiety's NH group formed a hydrogen bond with Asp70, a key residue in the peripheral anionic site (PAS). nih.gov Furthermore, the chromene-one ring engaged in a pi-pi stacking interaction with Trp82, located in the choline-binding site of BChE. nih.gov The active site of AChE is known to have a deep and narrow gorge containing a catalytic triad (B1167595) of Ser203, His447, and Glu334, along with aromatic residues that line the access to the catalytic serine. lupinepublishers.com

The introduction of an oxime functional group to the chroman-4-one structure, as in this compound, is a key modification. Studies on oxime derivatives of related flavonoids, such as naringenin (B18129) and hesperidin, highlight the role of this group in enzyme interactions. A molecular docking study of hesperidin-oxime with the Proto-oncogene serine/threonine-protein kinase Pim-1 demonstrated favorable binding affinity. ekb.eg Similarly, docking simulations of naringenin-oxime derivatives with Bovine Serum Albumin (BSA) yielded strong binding energies, ranging from -8.5 to -8.9 kcal/mol, indicating effective binding. dergipark.org.tr These findings suggest that the oxime group can significantly influence and enhance the binding interactions of the parent molecule. dergipark.org.tr

The tables below summarize the findings from molecular docking studies on various Chroman-4-one derivatives, detailing the target enzymes, binding affinities, and key amino acid interactions.

Table 1: Molecular Docking Results for Chroman-4-one Derivatives with Various Enzymes

| Derivative Class | Target Enzyme | Binding Affinity / Score | Key Interacting Residues | Ref |

|---|---|---|---|---|

| Naringenin-Oxime Derivatives | Bovine Serum Albumin (BSA) | -8.5 to -8.9 kcal/mol | Not specified | dergipark.org.tr |

| Amino-7,8-dihydro-4H-chromenone | Butyrylcholinesterase (BChE) | IC₅₀ = 0.65 µM; Kᵢ = 0.55 µM | Asp70, Trp82 | nih.gov |

| Trisubstituted Chroman-4-one | Sirtuin 2 (SIRT2) | IC₅₀ in low µM range | Gln142 | acs.org |

| Hesperidin-Oxime (S-enantiomer) | Pim-1 Kinase | -7.53 kcal/mol | Not specified | ekb.eg |

Table 2: Types of Molecular Interactions Observed in Docking Studies of Chroman-4-one Derivatives

| Interaction Type | Description | Enzyme/Residue Example | Ref |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | BChE: The NH group of the chromene-one derivative with Asp70. | nih.gov |

| π-π Stacking | A non-covalent interaction between aromatic rings. | BChE: The chromene-one ring with the indole (B1671886) ring of Trp82. | nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar molecules in an aqueous environment. The SIRT2 binding pocket is noted as being hydrophobic. | SIRT2: The alkyl side chain of inhibitors interacts with the hydrophobic pocket. | acs.org |

| Electrostatic Interactions | Attractive or repulsive forces between molecules based on their charge. | AChE: The cationic portion of inhibitors interacts with the anionic subsite. | lupinepublishers.com |

Coordination Chemistry and Ligand Applications

Synthesis of Metal Complexes with Chroman-4-one Oxime Ligands

The synthesis of metal complexes using oxime-based ligands is a well-established area of coordination chemistry. at.ua The primary method for preparing these complexes involves the direct reaction of the oxime ligand with a metal salt in an appropriate solvent. at.ua While specific literature detailing the synthesis of this compound complexes is limited, the principles can be inferred from studies on structurally related compounds like chromone (B188151) and coumarin-based oximes. nih.govekb.eg

Research on analogous compounds demonstrates that transition metal complexes can be readily formed. For instance, Schiff bases derived from chromones have been used to create copper(II) complexes by refluxing the ligand with a copper salt, such as copper(II) chloride, in an ethanol (B145695) solution. nih.gov A general increase in the biological or chemical activity of Schiff bases and related ligands is often noted upon chelation with transition metal ions. nih.gov

Mixed-ligand complexes have also been synthesized using similar oxime-containing ligands. ekb.eg A common approach involves reacting the primary oxime ligand, a secondary ligand (such as 1,10-phenanthroline), and a metal salt in a defined molar ratio, typically 1:1:1, to yield the desired complex. ekb.eg The formation of such complexes highlights the versatility of oximes in constructing more intricate coordination architectures.

The table below summarizes common synthetic approaches for metal complexes with ligands analogous to this compound.

| Metal Ion | Ligand Type | Secondary Ligand | Solvent | General Conditions | Resulting Geometry (Example) | Reference |

| Cu(II) | Coumarine-oxime | 1,10-phenanthroline | Not Specified | 1:1:1 molar ratio | Octahedral | ekb.eg |

| Ni(II) | Coumarine-oxime | 1,10-phenanthroline | Not Specified | 1:1:1 molar ratio | Square-Planar | ekb.eg |

| Co(II) | Coumarine-oxime | 1,10-phenanthroline | Not Specified | 1:1:1 molar ratio | Octahedral | ekb.eg |

| Cu(II) | Chromone Schiff base | None | Absolute Ethanol | Reflux | Octahedral | nih.gov |

| Cu(II), Ni(II), Zn(II) | Oxime-Imine Schiff base | None | Not Specified | 1:1 metal:ligand ratio | Square-Planar (Cu), Tetrahedral (Ni) | dergipark.org.tr |

This table is generated based on data from analogous oxime-containing ligands.

Characterization of Metal-Oxime Complexes

A comprehensive suite of analytical techniques is employed to elucidate the structure, stoichiometry, and physicochemical properties of metal-oxime complexes. The characterization of these compounds relies on spectroscopic methods, magnetic susceptibility measurements, and thermal analysis, as demonstrated in studies of related oxime complexes. ekb.egdergipark.org.tr

Spectroscopic and Analytical Methods:

Elemental Analysis: This technique is fundamental for determining the empirical formula of the synthesized complexes and confirming the metal-to-ligand stoichiometry. ekb.egdergipark.org.tr

FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying the coordination sites of the ligand. Upon complexation, shifts in the characteristic vibrational frequencies, such as the C=N and O-H bands of the oxime group, provide direct evidence of the ligand's coordination to the metal center. ekb.egresearchgate.net

UV-Visible Spectroscopy: This method provides insights into the electronic transitions within the complex, which helps in deducing its coordination geometry. Different geometries (e.g., octahedral, tetrahedral, square-planar) give rise to distinct spectral patterns. ekb.eg

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, such as those of Zn(II) or certain Ni(II) complexes, Nuclear Magnetic Resonance spectroscopy is a powerful tool for detailed structural analysis in solution. ekb.egresearchgate.netrsc.org Changes in the chemical shifts of the ligand's protons and carbons upon complexation help map the coordination environment. researchgate.net

Mass Spectrometry: This technique is used to determine the molecular weight of the complex, thereby confirming its proposed formula. ekb.eg

Magnetic Susceptibility Measurements: Measuring the magnetic moment of a complex helps to determine the number of unpaired electrons on the metal ion and provides strong evidence for its coordination geometry. ekb.egdergipark.org.tr For example, it can distinguish between diamagnetic square-planar Ni(II) and paramagnetic octahedral Ni(II) complexes. ekb.eg

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the complexes. ekb.egrsc.org These methods can reveal the presence of coordinated or lattice solvent molecules and determine decomposition temperatures. ekb.egrsc.org

The following table summarizes the characterization techniques and their typical applications for metal-oxime complexes.

| Technique | Purpose | Typical Findings | References |

| Elemental Analysis | Determines stoichiometry | Confirms metal:ligand ratio (e.g., 1:1 or 1:2) | ekb.eg, dergipark.org.tr |

| FT-IR Spectroscopy | Identifies coordination sites | Shifts in C=N and O-H vibrational bands | ekb.eg, researchgate.net, dergipark.org.tr |

| UV-Visible Spectroscopy | Deduces coordination geometry | Reveals electronic transitions characteristic of octahedral, tetrahedral, or square-planar geometries | ekb.eg |

| Magnetic Susceptibility | Determines electronic structure and geometry | Differentiates between paramagnetic and diamagnetic complexes | ekb.eg, dergipark.org.tr |

| Thermal Analysis (TGA/DSC) | Assesses thermal stability | Determines decomposition temperatures and confirms the presence of solvent molecules | rsc.org, ekb.eg |

| X-ray Crystallography | Provides definitive 3D structure | Determines precise bond lengths, angles, and crystal packing | rsc.org |

This table is compiled from research on various metal-oxime complexes.

Role of Oxime Compounds as Additives in Material Science

Oxime compounds, including this compound, have found applications in material science, where they are used to create advanced materials with specific chemical and physical properties. chemimpex.com

This compound itself is utilized in the formulation of polymers and coatings. chemimpex.com Its incorporation into these materials can enhance performance characteristics such as durability and resistance to degradation. chemimpex.com The stability and reactivity of the this compound molecule allow for tailored modifications within polymer formulations, making it a valuable additive for applications requiring enhanced chemical properties. chemimpex.com

The broader class of oxime compounds and their metal complexes also contributes to material science in various ways. Some chromone oxime derivatives have been explored for use as food additives or flavor-enhancing agents. google.com Furthermore, energetic metal complexes based on nitrogen-rich oxime ligands have been synthesized and characterized as potential high-energy-density materials (HEDMs), demonstrating good thermal stability and high detonation performance. rsc.org This highlights the role of oxime ligands in the development of specialized, high-performance materials. rsc.org The ability of the oxime group to chelate with metal ions is also leveraged in analytical chemistry, where such compounds can act as reagents for the detection and quantification of various substances. chemimpex.com

Reaction Kinetics and Solvent Effects

Investigation of Reaction Rates and Mechanisms in Various Solvents

The study of chroman-4-one oxime and its derivatives involves several key reactions, including its formation and subsequent rearrangements. The rates and governing mechanisms of these transformations are highly dependent on the solvent environment.

The synthesis of 4-oximinochromanes is typically achieved by reacting the parent 4-chromanone (B43037) with a hydroxylamine (B1172632) in a suitable solvent. One established method uses ethanol (B145695) in the presence of pyridine (B92270) as a base, yielding the desired oxime in high yields of 80-90%. acs.org However, the reaction times can vary significantly, from 26 to 72 hours, depending on the specific substituents on the chromanone ring, indicating that electronic factors of the substrate and its interaction with the solvent system play a role in the reaction kinetics. acs.org

More revealing are the solvent- and reagent-dependent rearrangement reactions of chroman-4-one oximes, which serve as important pathways to various nitrogen-containing heterocyclic systems. researchgate.net The two primary rearrangements studied are the Neber and Beckmann rearrangements.

Neber Rearrangement: The O-tosyl oxime of 2-phenylchroman-4-one undergoes a Neber rearrangement to produce a trans-α-amino ketone. researchgate.net This reaction proceeds through a proposed azirine intermediate, and the solvent's ability to support the charged species involved is crucial for the reaction to proceed efficiently.

Beckmann Rearrangement: The Beckmann rearrangement of chroman-4-one oximes is particularly sensitive to reaction conditions. researchgate.net Using reagents like polyphosphoric acid (PPA) or an excess of thionyl chloride, the reaction predominantly yields the alkyl migration product, a lactam known as 3,4-dihydrobenzo[f] researchgate.netbiointerfaceresearch.comoxazepin-5(2H)-one, in moderate yields (31-56%). researchgate.net The alternative aryl migration product, 2,3-dihydrobenzo[b] researchgate.netbiointerfaceresearch.comoxazepin-4(5H)-one, is typically formed only in trace amounts under these conditions. researchgate.net This selectivity indicates a kinetically controlled process where the transition state leading to alkyl migration is significantly favored in these specific media.

Influence of Solvent Polarity and Hydrogen Bonding on Reaction Pathways

Solvent polarity and its capacity for hydrogen bonding are defining factors in directing reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.comrsc.org In the reactions of this compound, these effects are evident in the competition between different rearrangement mechanisms.

The preference for alkyl versus aryl migration in the Beckmann rearrangement of chroman-4-one oximes is a classic example of kinetic control influenced by the reaction environment. researchgate.net The solvent's properties can alter the energy landscape of the competing transition states.

Solvent Polarity: Polar solvents can stabilize charged intermediates or transition states. numberanalytics.comlucp.net In the Beckmann rearrangement, the formation of a cationic intermediate (or a species with significant charge separation) is a key step. A more polar solvent can solvate this species, lowering its energy and affecting the activation barrier. The observed preference for the formation of 3,4-dihydrobenzo[f] researchgate.netbiointerfaceresearch.comoxazepin-5(2H)-one suggests that the transition state for alkyl migration is better stabilized by the reaction media (like PPA) than the transition state for aryl migration. researchgate.net

Hydrogen Bonding: Protic solvents or reagents capable of hydrogen bonding can specifically interact with the oxime's hydroxyl group or its derivatives. researchgate.netfrontiersin.org This interaction can influence the conformation of the substrate and the leaving group's ability, thereby steering the stereochemical outcome required for a specific migration pathway. For a group to migrate, it must be in an anti-periplanar position relative to the leaving group on the nitrogen atom. Solvent interactions can influence the conformational equilibrium of the oxime, potentially favoring the geometry that leads to alkyl migration. researchgate.net Nitrogen deshielding observed in NMR studies of other oximes in various solvents has been attributed to an enhanced delocalization of the nitrogen lone-pair electrons, an effect modulated by both solvent polarity and hydrogen bonding. researchgate.net

Experimental and Theoretical Approaches to Model Solvent Effects

To understand the intricate role of solvents, chemists employ a combination of experimental techniques and theoretical calculations.

Experimental Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing solvent-solute interactions. High-precision 14N NMR measurements on oxime systems have shown that both hydrogen bonding and general solvent polarity contribute significantly to the observed nitrogen chemical shifts. researchgate.net For biomedical applications where the structure in solution is critical, NMR is used to determine the stable configuration of oximes. For instance, studies on other complex oximes have used dimethyl sulfoxide-d6 as the solvent to evaluate the geometry of the oxime group in solution. mdpi.com

Theoretical Approaches: Computational chemistry provides molecular-level insights that are often inaccessible experimentally.

Continuum Solvation Models: A common approach is to model the solvent as a continuous medium with a defined dielectric constant. springernature.com Models like the Polarizable Continuum Model (PCM), the integral equation formalism variant of PCM (IEFPCM), and the SMD solvation model are frequently used in conjunction with Density Functional Theory (DFT) calculations. biointerfaceresearch.commdpi.com These methods have been applied to study the effect of the solvent (e.g., DMSO) on the molecular energies, electronic properties, and optimized structures of chromene derivatives, showing good agreement with experimental data. biointerfaceresearch.com

Microsolvation and Explicit Solvent Models: For reactions where specific solvent interactions like hydrogen bonding are crucial, a microsolvation approach can be used. mdpi.com This involves including one or more explicit solvent molecules in the quantum mechanical calculation to model the direct interaction with the solute. This method was used to evaluate the effect of DMSO on the stability of oxime isomers, revealing that a strong hydrogen bond between the solvent and the oxime's OH group could significantly influence the relative stability of E/Z isomers. mdpi.com

Ab Initio Molecular Dynamics (AIMD): More computationally intensive methods like AIMD can model the dynamic behavior of the solute and multiple solvent molecules, providing a more realistic picture of the solvated system. springernature.com Emerging techniques using Machine Learning Potentials (MLPs) aim to provide the accuracy of quantum methods with greater computational efficiency, offering a promising future for modeling complex solvated reactions. springernature.com

Role of Solvent in Modulating Reaction Yields and Selectivity

The choice of solvent is often a primary factor in optimizing the yield and selectivity of a chemical reaction. ajms.iq In the synthesis of chroman-4-one oximes and related compounds, the solvent system directly impacts the efficiency of the transformation.

In the synthesis of 4-oximinochromanes, using ethanol as the solvent allows for high product yields, although reaction times can be long. acs.org For the synthesis of aryl oximes from aryl aldehydes, a catalyst-free reaction in toluene (B28343) (a non-polar solvent) gave only a 30% yield. ias.ac.in Switching to methanol, a polar protic solvent, increased the yield. The best result (99% yield in 10 minutes) was achieved using a mixture of mineral water and methanol, demonstrating that a polar, protic, and potentially ion-containing medium can dramatically accelerate the reaction and improve the yield. ias.ac.in

In the synthesis of chroman-4-one derivatives, solvent choice can be even more stark. A cascade radical annulation to produce ester-containing chroman-4-ones was tested in various solvents. The reaction gave a 71% yield in DMSO. However, when tested in other common solvents like DMF, acetonitrile, DCE, THF, or water, no desired product was observed, highlighting the unique ability of DMSO to facilitate this specific transformation. mdpi.com Similarly, a metal-free synthesis of phosphinoylchroman-4-ones proceeded in moderate yields using a mixed DMSO/H2O solvent system. beilstein-journals.org

The following table summarizes the effect of different solvents on the yields of this compound and related reactions as reported in the literature.

| Reaction | Solvent System | Yield (%) | Reference |

| Synthesis of 4-Oximinochromanes | Ethanol/Pyridine | 80-90% | acs.org |

| Synthesis of Aryl Oxime | Toluene | 30% | ias.ac.in |

| Synthesis of Aryl Oxime | Mineral Water/Methanol (1:1) | 99% | ias.ac.in |

| Synthesis of Ester-Chroman-4-one | DMSO | 71% | mdpi.com |

| Synthesis of Ester-Chroman-4-one | DMF, CH3CN, DCE, THF, H2O | 0% | mdpi.com |

| Synthesis of Phosphinoyl-Chroman-4-one | DMSO/H2O | Moderate | beilstein-journals.org |

Advanced Applications in Organic Synthesis